1-oxido-6-(oxiran-2-yl)pyridine
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Overview
Description
1-oxido-6-(oxiran-2-yl)pyridine is a compound that features an oxirane (epoxide) ring attached to a pyridine ring This compound is of interest due to its unique chemical structure, which combines the reactivity of the epoxide group with the aromaticity of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxido-6-(oxiran-2-yl)pyridine typically involves the formation of the oxirane ring through an epoxidation reaction. One common method is the epoxidation of alkenes using hydrogen peroxide (H₂O₂) in the presence of a catalyst such as cobalt acetate (Co(OAc)₂) in an ionic liquid medium . This method is efficient and environmentally friendly, producing high yields of the desired epoxide.
Industrial Production Methods
Industrial production of such compounds often involves scalable and reproducible synthetic routes. For instance, the synthesis of similar compounds has been achieved through multi-step processes that include the use of inexpensive reagents and efficient oxidative agents . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-oxido-6-(oxiran-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, often using reagents like peracids or hydrogen peroxide.
Reduction: The compound can be reduced to form diols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst such as cobalt acetate (Co(OAc)₂) is commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, substituted pyridines, and various other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-oxido-6-(oxiran-2-yl)pyridine has several scientific research applications:
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Its potential as a pharmacophore is explored in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-oxido-6-(oxiran-2-yl)pyridine involves the reactivity of the epoxide ring. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with various molecular targets. This reactivity is exploited in applications such as enzyme inhibition, where the compound can form covalent adducts with active site residues, thereby inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Oxiranecarbonitriles: These compounds also contain an oxirane ring and are used in similar synthetic applications.
4-(Hydroxy(oxiran-2-yl)methyl)-2-methoxyphenol: This compound has antibacterial properties and is structurally similar due to the presence of the oxirane ring.
Uniqueness
1-oxido-6-(oxiran-2-yl)pyridine is unique due to the combination of the epoxide and pyridine rings, which imparts distinct reactivity and potential applications. The presence of the pyridine ring enhances its aromaticity and stability, while the epoxide ring provides a reactive site for various chemical transformations.
Properties
CAS No. |
69062-54-0 |
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Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
1-oxido-2-(oxiran-2-yl)pyridin-1-ium |
InChI |
InChI=1S/C7H7NO2/c9-8-4-2-1-3-6(8)7-5-10-7/h1-4,7H,5H2 |
InChI Key |
NPGSNHCTEMFXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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